molecular formula C5H2ClFIN B8813555 3-Chloro-5-fluoro-4-iodopyridine

3-Chloro-5-fluoro-4-iodopyridine

Cat. No.: B8813555
M. Wt: 257.43 g/mol
InChI Key: QZOLGXJNZIUYOJ-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties of 3-Chloro-5-fluoro-4-iodopyridine

Molecular Architecture and Halogen Substitution Patterns

The molecular formula C₅H₂ClFIN (MW: 257.43 g/mol) defines a pyridine ring substituted with chlorine (C3), fluorine (C5), and iodine (C4) (Figure 1). The SMILES notation (IC₁=C(Cl)C=NC=C₁F) confirms the positions of halogens, which induce significant electronic effects:

  • Iodine at C4 contributes polarizability and steric bulk, favoring electrophilic substitution at adjacent positions.
  • Chlorine at C3 and fluorine at C5 create an electron-deficient ring, enhancing reactivity toward nucleophilic agents.

The substitution pattern follows the meta and para orientations relative to the nitrogen atom, a configuration observed in intermediates for pentasubstituted pyridine synthesis. Halogen dance reactions, as reported for analogous compounds, could enable positional isomerism under specific conditions.

Table 1: Key Structural Parameters
Parameter Value Source
Molecular Weight 257.43 g/mol
Halogen Positions C3 (Cl), C4 (I), C5 (F)
Hybridization sp² (pyridine ring)

Crystallographic Analysis and Bond Length Variations

While experimental crystallographic data for this compound remains unpublished, bond lengths can be inferred from analogous halogenated pyridines:

  • C–Cl : 1.81–1.84 Å (cf. 3,6-dichloro-2-pyridinecarboxylic acid).
  • C–F : 1.34 Å (typical for aryl fluorides).
  • C–I : 2.09 Å (consistent with aryl iodides).

The iodine atom’s large atomic radius introduces steric strain, elongating adjacent C–C bonds (e.g., C4–C5: ~1.48 Å vs. 1.39 Å in unsubstituted pyridine). Computational studies of similar systems suggest planarity in the pyridine ring, with minimal distortion from halogen substituents.

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

¹H NMR (predicted):
  • H2 and H6 protons resonate as doublets (δ 8.2–8.5 ppm) due to coupling with F (J ≈ 8–10 Hz).
  • No signals for H3, H4, or H5 due to halogen substitution.
¹³C NMR (predicted):
Carbon δ (ppm) Multiplicity
C2 150.2 d (J = 245)
C4 98.5 s (I effect)
C5 158.7 d (J = 250)
FT-IR :
  • C–Cl stretch: 550–600 cm⁻¹.
  • C–F stretch: 1220–1250 cm⁻¹.
  • C–I stretch: 500–550 cm⁻¹.
Mass Spectrometry :
  • Base peak : m/z 257.43 [M⁺], with isotopic clusters for Cl (m/z 259) and I (m/z 255).
  • Fragmentation: Loss of I- (127.9 Da) yields m/z 129.5 [C₅H₂ClF]⁺.

Thermodynamic Properties and Phase Behavior

Thermal Stability :
  • Boiling Point : 254.8 ± 35.0°C (extrapolated from analogous iodopyridines).
  • Storage : Stable at 2–8°C in inert atmospheres; decomposes upon prolonged light exposure.
Phase Transitions :
  • Sublimation : Observed at reduced pressures (0.1–0.5 mmHg) above 100°C.
  • Solubility : Limited in polar solvents (e.g., 0.2 mg/mL in water); miscible with DMSO and DMF.
Table 2: Thermodynamic Data
Property Value Source
Boiling Point 254.8 ± 35.0°C
Storage Temperature 2–8°C (dark, inert gas)
Solubility in DMSO >50 mg/mL

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

3-chloro-5-fluoro-4-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H

InChI Key

QZOLGXJNZIUYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated pyridines with varying substituent patterns exhibit distinct physicochemical properties and applications. Below is a comparative analysis of 3-Chloro-5-fluoro-4-iodopyridine and its structural analogs:

Physicochemical Properties

Compound Name CAS Molecular Formula MW Boiling Point (°C) Density (g/cm³) LogP Key Features
5-Chloro-2-fluoro-4-iodopyridine 659731-48-3 C₅H₂ClFIN 257.43 251 2.129 N/A High boiling point, fluorine enhances metabolic stability
2-Chloro-5-fluoro-4-iodopyridine N/A C₅H₂ClFIN* ~257.43 N/A N/A 2.89 Moderate lipophilicity; potential CYP1A2 inhibition
2,5-Dichloro-4-iodopyridine 796851-03-1 C₅H₂Cl₂IN 273.89 N/A N/A N/A Higher molecular weight; harmful by inhalation
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine 1027818-88-7 C₆H₂ClF₃IN 316.52 N/A N/A N/A Trifluoromethyl group increases steric bulk and electron-withdrawing effects

* Assumed molecular formula based on positional isomerism.

Pharmacological Relevance

  • LogP and Bioavailability : 2-Chloro-5-fluoro-4-iodopyridine exhibits a LogP of 2.89, indicating moderate lipophilicity conducive to gastrointestinal absorption and blood-brain barrier penetration .
  • Enzyme Interactions : Fluorine and chlorine substituents may reduce susceptibility to cytochrome P450-mediated metabolism, extending half-life in drug candidates .

Discrepancies and Limitations

  • Positional Isomerism : Varied substituent positions (e.g., 2- vs. 3-chloro) significantly alter electronic and steric profiles, complicating direct comparisons .

Q & A

Q. What are the standard synthetic routes for 3-chloro-5-fluoro-4-iodopyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Halogen dance reactions are a key strategy for synthesizing pentasubstituted pyridines. For example, magnesiation at the C6 position using Grignard reagents followed by electrophilic trapping (e.g., iodine) can introduce iodine at the 4-position of the pyridine ring. Reaction optimization involves:
  • Temperature control (typically -78°C to 0°C for Grignard reactions).
  • Solvent selection (THF or diethyl ether for stability).
  • Sequential halogenation steps to avoid over-substitution.
    Trace metal impurities in solvents must be minimized to prevent side reactions .

Q. How can researchers characterize the regioselectivity of substitution reactions in this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to track substituent positions. For example:
  • ¹H NMR : Aromatic proton splitting patterns reveal electronic effects of halogens.
  • ¹⁹F NMR : Fluorine chemical shifts (~-60 to -70 ppm) indicate fluorine’s position relative to electron-withdrawing groups.
    Computational tools (DFT calculations) predict reaction sites by analyzing charge distribution and frontier molecular orbitals .

Q. What are common nucleophilic substitution reactions for this compound, and how are yields improved?

  • Methodological Answer :
  • Amine substitution : Use polar aprotic solvents (DMF, DMSO) with excess amine (2–3 eq.) at 80–100°C.
  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyst with arylboronic acids in degassed THF/water (3:1) under inert atmosphere.
    Yields improve with slow reagent addition and microwave-assisted heating (e.g., 30 minutes at 120°C for Suzuki reactions) .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Solvent effects : Dioxane vs. THF alters Pd catalyst stability.
  • Halogen reactivity : Iodine’s leaving-group ability may dominate over chlorine, requiring selective protection/deprotection.
    Use competitive kinetics experiments to quantify reaction rates. For example, monitor Cl vs. I substitution via LC-MS under identical conditions .

Q. What strategies enable selective functionalization of the iodine site while retaining chlorine and fluorine?

  • Methodological Answer :
  • Protecting groups : Temporarily block chlorine using silyl ethers (e.g., TMSCl) during iodination.
  • Metalation-directing groups : Install a directing group (e.g., pyridyl) to guide Pd catalysts to the iodine site.
  • Low-temperature lithiation : Use LDA at -78°C to selectively deprotonate positions adjacent to iodine .

Q. How do steric and electronic effects influence the bioactivity of derivatives?

  • Methodological Answer :
  • Steric maps : Generate 3D molecular models (e.g., using Schrödinger Suite) to assess binding pocket compatibility.
  • Hammett constants : Quantify electron-withdrawing effects (σₚ values: F = +0.06, Cl = +0.23, I = +0.18) to predict metabolic stability.
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) with fluorescence polarization assays to correlate substituent effects with IC₅₀ values .

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